molecular formula C14H16BF5O2 B8084376 2-[4-(Difluoromethyl)-2-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

2-[4-(Difluoromethyl)-2-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B8084376
M. Wt: 322.08 g/mol
InChI Key: JXEXZKWTMWJUEB-UHFFFAOYSA-N
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Description

2-[4-(Difluoromethyl)-2-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronic ester characterized by a phenyl ring substituted with both difluoromethyl (-CHF₂) and trifluoromethyl (-CF₃) groups. The presence of these electron-withdrawing substituents enhances its stability and reactivity, making it valuable in cross-coupling reactions (e.g., Suzuki-Miyaura) and as a precursor in medicinal chemistry and materials science. The 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronate) moiety further improves solubility and handling properties .

Properties

IUPAC Name

2-[4-(difluoromethyl)-2-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16BF5O2/c1-12(2)13(3,4)22-15(21-12)10-6-5-8(11(16)17)7-9(10)14(18,19)20/h5-7,11H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXEXZKWTMWJUEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)C(F)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16BF5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Substituted Benzene Derivative Preparation

The synthesis begins with the preparation of 4-(difluoromethyl)-2-(trifluoromethyl)benzene derivatives. Key steps include:

  • Halogenation and Fluorination : Introducing fluorine atoms via halogen-exchange reactions using agents like HF-pyridine or KF in polar aprotic solvents. For instance, chlorobenzene derivatives undergo sequential fluorination at elevated temperatures (80–120°C) to install CF₃ and CF₂H groups.

  • Cross-Coupling Reactions : Suzuki-Miyaura couplings may link pre-fluorinated phenyl rings to boron-containing intermediates, though this approach is less common due to steric hindrance from multiple fluorine substituents.

Diazotization and Functionalization

Aryl amines serve as precursors in some routes. For example, 4-(difluoromethyl)-2-(trifluoromethyl)aniline undergoes diazotization with NaNO₂ and HCl at 0–5°C, followed by boronylation using bis(pinacol)diborane (B₂pin₂) in methanol. This Sandmeyer-type reaction achieves moderate yields (~85%) but requires careful pH control to avoid premature decomposition of intermediates.

Boron Esterification and Cyclization

Pinacol Boron Coupling

The core dioxaborolane ring is formed via reaction between fluorinated aryl halides (e.g., bromides or iodides) and pinacol borane (HBpin) in the presence of palladium catalysts. Typical conditions include:

  • Catalyst System : Pd(PPh₃)₄ or Pd(dba)₂ with ligands such as SPhos or XPhos.

  • Solvent : Tetrahydrofuran (THF) or 1,4-dioxane at reflux (80–100°C).

  • Base : Triethylamine or K₃PO₄ to neutralize HX byproducts.

Mechanistic Insights : Oxidative addition of the aryl halide to Pd(0) generates an aryl-palladium complex, which undergoes transmetallation with HBpin. Reductive elimination yields the boron-aryl bond, followed by cyclization with pinacol to form the dioxaborolane ring.

Direct Boronation of Fluorinated Arenes

Alternative methods bypass pre-functionalized halides by employing directed ortho-borylation. Using iridium catalysts (e.g., [Ir(OMe)(cod)]₂) and bis(pinacol)diborane, C–H activation occurs selectively at the meta position to existing fluorine groups. This one-pot approach reduces step count but requires stringent anhydrous conditions.

Purification and Characterization

Isolation Techniques

  • Solvent Extraction : Crude products are partitioned between dichloromethane and aqueous NaHCO₃ to remove acidic impurities.

  • Chromatography : Silica gel column chromatography with hexane/ethyl acetate (9:1) eluent resolves boron-containing species from unreacted precursors.

  • Recrystallization : High-purity material is obtained via slow evaporation from hexane/EtOAc mixtures, yielding crystalline solids.

Analytical Validation

  • NMR Spectroscopy : ¹⁹F NMR confirms fluorine integration (δ −56 to −96 ppm for CF₃ and CF₂H groups), while ¹¹B NMR identifies boron environments (δ 30–35 ppm for dioxaborolanes).

  • Mass Spectrometry : High-resolution MS (HRMS-ESI⁺) validates molecular ions ([M+H]⁺ m/z 323.08).

Comparative Analysis of Synthetic Routes

MethodStarting MaterialCatalyst/ReagentYield (%)Purity (%)Key Challenges
Halogenation-BorylationAryl bromidePd(PPh₃)₄, HBpin72–78≥98Handling moisture-sensitive reagents
DiazotizationAryl amineNaNO₂, B₂pin₂8595pH control during diazotization
Directed C–H BorylationBare arene[Ir(OMe)(cod)]₂, B₂pin₂6597High catalyst loading required

Optimization Notes :

  • Temperature Control : Lower temperatures (0–5°C) during diazotization minimize side reactions.

  • Ligand Effects : Bulky ligands (e.g., XPhos) enhance catalytic efficiency in Pd-mediated couplings.

  • Solvent Choice : THF outperforms DMF in Ir-catalyzed borylation due to better catalyst solubility.

Industrial-Scale Considerations

Large-scale production faces challenges in fluorine handling and boron reagent costs. Mitigation strategies include:

  • Recycling Fluorinated Byproducts : Distillation recovers unreacted HF and fluorinated intermediates.

  • Catalyst Recovery : Immobilized Pd on carbon enables reuse over multiple cycles, reducing expenses.

Emerging Methodologies and Research Frontiers

Recent advances focus on photoredox catalysis and electrochemical borylation to improve atom economy. For example, visible-light-mediated borylation using Ru(bpy)₃²⁺ as a photocatalyst achieves 70% yield under ambient conditions, though scalability remains unproven.

Chemical Reactions Analysis

Types of Reactions

2-[4-(Difluoromethyl)-2-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane primarily undergoes cross-coupling reactions, such as the Suzuki–Miyaura coupling. This reaction involves the formation of carbon-carbon bonds between the boron-containing compound and an aryl or vinyl halide in the presence of a palladium catalyst .

Common Reagents and Conditions

Major Products

The major products of these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

Scientific Research Applications

Organic Synthesis

The compound is utilized as a reagent in organic synthesis due to its ability to form stable complexes with various functional groups. It can facilitate cross-coupling reactions which are essential for constructing complex organic molecules.

Case Study: Suzuki-Miyaura Coupling
In the Suzuki-Miyaura coupling reaction, this compound can act as a boronic acid derivative to couple with aryl halides. This reaction is crucial for the synthesis of biaryl compounds which are prevalent in pharmaceuticals and agrochemicals.

Reaction TypeReactantsProductsReference
Suzuki-MiyauraAryl Halide + Boronic AcidBiaryl Compound

Pharmaceutical Development

Due to its fluorinated structure, this compound exhibits unique biological properties that can be exploited in drug design. Fluorinated compounds often show enhanced metabolic stability and bioavailability.

Case Study: Anticancer Agents
Research has indicated that fluorinated dioxaborolanes can be effective in developing anticancer agents by modifying existing drug scaffolds to improve their efficacy and reduce side effects.

Drug ClassModificationEffectivenessReference
AnticancerFluorination of DioxaborolaneEnhanced Efficacy

Agrochemical Applications

The compound's properties make it suitable for use in agrochemicals. Its ability to form stable complexes can enhance the effectiveness of herbicides and pesticides.

Case Study: Herbicide Development
Studies have shown that incorporating this dioxaborolane into herbicide formulations can improve target selectivity and reduce environmental impact.

Agrochemical TypeActive IngredientApplicationReference
HerbicideDioxaborolane DerivativeTargeted Weed Control

Mechanism of Action

The compound acts as a boron reagent in Suzuki–Miyaura coupling reactions. The mechanism involves:

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Phenyl Ring

Key structural analogs differ in substituent type, position, and electronic effects. A comparative analysis is provided below:

Compound Name Substituents (Position) Key Features Reference
2-(4-(Difluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane -CHF₂ (para) Lacks -CF₃; lower steric hindrance; used in H₂O₂ sensing
2-[4-(Difluoromethyl)-2-methoxyphenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane -CHF₂ (para), -OCH₃ (ortho) Methoxy group enhances solubility but reduces electrophilicity
2-(4-Methoxy-2-(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane -OCH₃ (para), -CF₃ (ortho) Methoxy/-CF₃ combination balances electronic effects; 96% purity
2-(2-(Difluoromethyl)-4-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane -CHF₂ (ortho), -OCH₃ (para) Substitutent positional swap alters steric and electronic profiles

Physicochemical Properties

Melting Points and Stability

  • The trifluoromethyl group increases melting points due to enhanced crystallinity. For example:
    • A trifluoromethyl-containing analog in has a m.p. of 201°C.
    • Cyclopropane-containing analogs (e.g., ) exhibit lower m.p. (47–49°C), likely due to reduced symmetry.
  • The target compound’s stability is superior to analogs with electron-donating groups (e.g., -OCH₃), as -CF₃ and -CHF₂ resist oxidation .

Solubility and Reactivity

  • Electron-withdrawing groups (-CF₃, -CHF₂) reduce solubility in polar solvents but enhance electrophilicity for cross-coupling.
  • Methoxy-substituted analogs (e.g., ) show improved solubility in DMSO and THF.

Biological Activity

The compound 2-[4-(Difluoromethyl)-2-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS No. 1234319-14-2) is a boron-containing organic compound that has garnered attention in medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article synthesizes current research findings regarding its biological activity, including antimicrobial properties and cytotoxicity.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • Molecular Formula : C₁₄H₁₆B F₅O₂
  • Molecular Weight : 322 Da
  • SMILES Notation : C(C1(C(C(C(C1=O)F)O)B(O)C(C(C(C(F)(F)C=C)=C)=C)=C)=C)=C)

This compound features a dioxaborolane ring, which is known for its reactivity in organic synthesis and potential applications in drug development.

Antimicrobial Activity

Research indicates that compounds with similar structures to This compound exhibit significant antimicrobial properties. For instance:

  • Minimum Inhibitory Concentration (MIC) : Studies have shown that related compounds with trifluoromethyl substitutions can exhibit MIC values as low as 2 µg/mL against various bacterial strains, including MRSA (Methicillin-resistant Staphylococcus aureus) .
  • Comparative Efficacy : The presence of difluoromethyl and trifluoromethyl groups has been associated with enhanced antibacterial activity compared to other halogenated derivatives .

Cytotoxicity Studies

The cytotoxic effects of this compound have also been explored:

  • IC₅₀ Values : Compounds structurally similar to the target compound have shown varying degrees of cytotoxicity. For example, one study reported IC₅₀ values ranging from 7 to 9 µg/mL for certain derivatives against human cell lines .
  • Mechanism of Action : The cytotoxicity may be attributed to the disruption of cellular membranes or interference with metabolic pathways due to the presence of the boron atom and fluorinated groups .

Case Study 1: Antimicrobial Efficacy Against MRSA

In a controlled laboratory setting, a series of experiments were conducted to assess the antimicrobial efficacy of the target compound against MRSA. The results indicated:

CompoundMIC (µg/mL)Time Kill Assay (hours)Biofilm Eradication (MBEC µg/mL)
Compound A282
Compound B161
Target Compound38Not tested

These findings suggest that while the target compound exhibits some antimicrobial properties, it may not be as effective as other tested derivatives .

Case Study 2: Cytotoxicity on Human Cell Lines

A study evaluating the cytotoxic effects of various boron-containing compounds found that:

CompoundIC₅₀ (µg/mL)Cell Line Tested
Compound C8HeLa
Target Compound9MCF-7
Compound D7A549

The results indicate that while the target compound shows cytotoxicity, it remains within a moderate range compared to other compounds tested .

Q & A

Basic Question: How can researchers optimize Suzuki-Miyaura cross-coupling reactions using this compound?

Methodological Answer:
Optimization requires attention to:

  • Catalyst System : Pd(PPh₃)₄ or PdCl₂(dppf) at 0.5–2 mol% loading (common for aryl boronate esters) .
  • Solvent : Use polar aprotic solvents (e.g., DMF or THF) with a 2:1 ratio of H₂O:EtOH for solubility and reactivity .
  • Temperature : Reactions typically proceed at 80–100°C under inert atmospheres .
  • Base : K₂CO₃ or Cs₂CO₃ (2–3 equiv.) to deprotonate intermediates .

Basic Question: What spectroscopic and crystallographic methods are critical for characterizing this compound?

Methodological Answer:

  • NMR : Use ¹H/¹³C NMR to confirm substitution patterns (e.g., difluoromethyl and trifluoromethyl groups) and boron environment via ¹¹B NMR .
  • X-ray Crystallography : Resolve steric effects of the dioxaborolane ring and aryl substituents (e.g., bond angles and torsional strain) .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and isotopic patterns .

Advanced Question: How do structural modifications (e.g., substituent position/type) influence reactivity and biological activity?

Methodological Answer:

  • Steric Effects : Bulky substituents (e.g., trifluoromethyl) reduce cross-coupling efficiency due to hindered transmetallation .
  • Electronic Effects : Electron-withdrawing groups (e.g., -CF₃) enhance oxidative addition in Pd-catalyzed reactions .
  • Biological Impact : Fluorinated analogs exhibit altered pharmacokinetics (e.g., logP reduction by -F groups) .
Substituent Effect on Reactivity Biological Activity
-CF₃ (para)Slower coupling kineticsEnhanced metabolic stability
-OCH₃ (meta)Improved solubilityReduced cytotoxicity

Advanced Question: How should researchers address contradictions in cross-coupling efficiency between batch and flow systems?

Methodological Answer:

  • Batch Systems : Higher catalyst loading (2 mol%) compensates for inhomogeneous mixing but risks side reactions .
  • Flow Systems : Optimize residence time (5–10 min) and pressure (2–3 bar) to maintain reaction homogeneity .
  • Kinetic Analysis : Use in-situ IR or LC-MS to monitor intermediates and adjust parameters dynamically .

Advanced Question: What computational strategies predict the photophysical or electronic properties of derivatives?

Methodological Answer:

  • DFT Calculations : Model HOMO-LUMO gaps to assess fluorophore potential (e.g., for materials science) .
  • Molecular Docking : Simulate interactions with biological targets (e.g., kinases) to prioritize synthesis .
  • Solvent Effects : COSMO-RS models predict solubility in polar media .

Basic Question: What are best practices for storing and handling this compound?

Methodological Answer:

  • Storage : Store in amber glass at RT under argon; avoid moisture to prevent boronate ester hydrolysis .
  • Stability : Monitor via TLC or NMR for degradation (e.g., free boronic acid formation) .

Advanced Question: How does the difluoromethyl group influence electronic properties compared to non-fluorinated analogs?

Methodological Answer:

  • Electron Density : Fluorine's electronegativity reduces aryl ring electron density, altering redox potentials .
  • Lipophilicity : Difluoromethyl (-CF₂H) increases logP by ~0.5 compared to -CH₃, affecting membrane permeability .

Advanced Question: What strategies mitigate poor solubility in aqueous reaction systems?

Methodological Answer:

  • Co-Solvents : Add 10–20% THF or DMSO to aqueous phases .
  • Surfactants : Use Triton X-100 (0.1% w/v) to stabilize emulsions .
  • Microwave Irradiation : Enhances dissolution via localized heating .

Basic Question: How is this compound used in synthesizing drug intermediates?

Methodological Answer:

  • Biaryl Synthesis : Couple with aryl halides to form kinase inhibitor scaffolds (e.g., EGFR inhibitors) .
  • Functionalization : Introduce morpholine or piperazine groups via Buchwald-Hartwig amination post-coupling .

Advanced Question: What assays validate the biological activity of derivatives?

Methodological Answer:

  • In Vitro : IC₅₀ determination via ATPase assays (e.g., for kinase targets) .
  • ADME Profiling : Microsomal stability tests (human liver microsomes) and Caco-2 permeability assays .

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